molecular formula C8H10N2 B1341792 4-(Azetidin-3-yl)pyridine CAS No. 790646-47-8

4-(Azetidin-3-yl)pyridine

Cat. No.: B1341792
CAS No.: 790646-47-8
M. Wt: 134.18 g/mol
InChI Key: NMTRJQSTTCLCTR-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)pyridine is a chemical compound that features a pyridine ring substituted with an azetidine group at the 4-position

Mechanism of Action

Target of Action

Azetidinones, a class of compounds to which 4-(azetidin-3-yl)pyridine belongs, are known to inhibit several enzymes such as human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and viral replication.

Mode of Action

Azetidinones are known to interact with their targets, leading to inhibition of the target enzymes . This inhibition can result in changes in the biological processes regulated by these enzymes, potentially leading to therapeutic effects.

Biochemical Pathways

Given the known targets of azetidinones, it can be inferred that the compound may affect pathways related to inflammation, blood clotting, and viral replication .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that plays a significant role in drug absorption and distribution .

Result of Action

Azetidinones are known to exhibit a wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-hiv, anti-parkinsonian, and anti-diabetic activities . These effects are likely a result of the compound’s interaction with its target enzymes and the subsequent changes in the associated biological processes.

Action Environment

The compound’s safety data sheet suggests precautions to avoid dust formation and to ensure adequate ventilation, indicating that these factors may influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

4-(Azetidin-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as human tryptase, chymase, thrombin, and leukocyte elastase . These interactions are primarily characterized by the inhibition of enzyme activity, which can lead to various therapeutic effects. For instance, the inhibition of thrombin and leukocyte elastase by this compound can result in anti-inflammatory and anticoagulant effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, the binding of this compound to thrombin results in the inhibition of thrombin activity, which prevents blood clot formation . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that this compound can be a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticoagulant activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The metabolism of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and azetidine as the primary starting materials.

    Formation of the Intermediate: A common method involves the formation of an intermediate compound through the reaction of pyridine with a suitable azetidine derivative.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction, often facilitated by a catalyst such as palladium, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors where the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced azetidine-pyridine compounds.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

4-(Azetidin-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its binding affinity to various biological receptors, which could lead to therapeutic applications.

Medicine

    Pharmaceuticals: Explored as a potential therapeutic agent for treating various diseases, including neurological disorders and infections.

    Drug Delivery: Utilized in the design of drug delivery systems to enhance the bioavailability and efficacy of pharmaceuticals.

Industry

    Materials Science: Used in the development of advanced materials with specific properties, such as conductivity or mechanical strength.

    Agrochemicals: Investigated for its potential use in the formulation of pesticides and herbicides.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-3-yl)pyridine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    4-(Piperidin-3-yl)pyridine: Contains a piperidine ring, offering different chemical and biological properties.

    4-(Morpholin-3-yl)pyridine: Features a morpholine ring, which can influence its reactivity and applications.

Uniqueness

4-(Azetidin-3-yl)pyridine is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological activities and industrial applications.

Properties

IUPAC Name

4-(azetidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-9-4-2-7(1)8-5-10-6-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRJQSTTCLCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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